Kinase Inhibition: In-Class Potency Comparison
The 7-methoxypyrido[3,4-b]pyrazine scaffold provides a validated foundation for generating disubstituted derivatives with demonstrable kinase inhibitory activity. In a systematic SAR study, multiple disubstituted pyrido[3,4-b]pyrazine analogues exhibited activity against a panel of seven cancer-related protein kinases with IC50 values in the low micromolar range [1]. For procurement prioritization, this core scaffold enables synthetic access to a chemical space with confirmed kinase engagement, whereas alternative pyridopyrazine isomers (e.g., pyrido[2,3-b]pyrazine) exhibit distinct biological activity profiles due to altered nitrogen atom positioning, affecting hydrogen-bonding and metal-coordination capacity with kinase active sites [2].
vs. distinct isomer-specific profile
| Evidence Dimension | Kinase inhibitory activity |
|---|---|
| Target Compound Data | Core scaffold for disubstituted derivatives with low micromolar IC50 values against a panel of seven cancer-related protein kinases |
| Comparator Or Baseline | Pyrido[2,3-b]pyrazine isomer scaffold (altered nitrogen positioning yields different kinase engagement profile) |
| Quantified Difference | Not numerically comparable due to distinct substitution patterns; difference is qualitative in target engagement profile |
| Conditions | In vitro kinase inhibition assays (MedChemComm 2015 study) |
Why This Matters
This scaffold provides a validated starting point with demonstrated kinase inhibitory potential, reducing synthetic risk in hit-to-lead campaigns.
- [1] Antoine M, Schuster T, Seipelt I, et al. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. 2015. View Source
- [2] Brown J, Hitchcock S, Hopkins M, et al. Substituted pyrido[3,4-b]pyrazines as GPR6 modulators. US Patent US9181249B2. 2015. View Source
